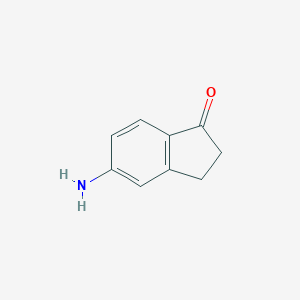

5-Aminoindan-1-one

Description

Structure

3D Structure

Properties

IUPAC Name |

5-amino-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c10-7-2-3-8-6(5-7)1-4-9(8)11/h2-3,5H,1,4,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HODOSJNSRPXYBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C1C=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70310305 | |

| Record name | 5-Aminoindan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70310305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3470-54-0 | |

| Record name | 3470-54-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=225093 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Aminoindan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70310305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-amino-2,3-dihydro-1H-inden-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Importance of 5-Aminoindan-1-one

An In-depth Technical Guide to 5-Aminoindan-1-one: Properties, Reactivity, and Applications for Researchers and Drug Development Professionals

5-Aminoindan-1-one is a bifunctional organic molecule belonging to the amino-indanone class of compounds.[1] Its structure is distinguished by a fused bicyclic system, which consists of a benzene ring merged with a cyclopentanone ring.[1] An amino group at the 5th position of the benzene ring and a ketone at the 1-position of the cyclopentanone ring provide distinct chemical handles for molecular elaboration.[1] This unique architecture makes 5-Aminoindan-1-one a valuable intermediate and a privileged scaffold in medicinal chemistry and organic synthesis, particularly within the pharmaceutical industry.[1][2] The indane framework imparts a degree of conformational rigidity, a desirable trait in drug design for optimizing binding affinity to biological targets. This guide offers a comprehensive overview of its chemical properties, reactivity, and applications, providing researchers with the foundational knowledge required for its effective utilization.

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and chemical characteristics is fundamental to its handling, storage, and application in synthetic chemistry.[1] 5-Aminoindan-1-one is typically a white or off-white crystalline solid under standard conditions.[1] Its relatively high melting point indicates a stable solid form.[1]

Key Physicochemical Data

| Property | Value | Source(s) |

| CAS Number | 3470-54-0 | [1][3][4] |

| Molecular Formula | C₉H₉NO | [1][3][4] |

| Molecular Weight | ~147.17 g/mol | [1][3][4] |

| Appearance | White or off-white crystalline solid | [1] |

| Melting Point | 184-186°C | [1] |

| Solubility | Soluble in polar organic solvents (e.g., ethanol, methanol, DMSO); sparingly soluble or insoluble in water. | [1] |

| SMILES String | Nc1ccc2C(=O)CCc2c1 | [3] |

| InChI Key | HODOSJNSRPXYBH-UHFFFAOYSA-N | [3] |

Spectroscopic Characterization

Spectroscopic analysis is essential for the structural confirmation and purity assessment of 5-Aminoindan-1-one. The key spectroscopic features are derived from its constituent functional groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum will display characteristic signals for the aromatic protons, the protons of the methylene groups in the cyclopentanone ring, and the protons of the primary amine. The aromatic protons will appear as multiplets in the aromatic region (~6.5-7.5 ppm). The two methylene groups adjacent to the carbonyl and the aromatic ring will show distinct signals in the aliphatic region. The amine protons will present as a broad singlet, which is exchangeable with D₂O.

-

¹³C NMR: The spectrum will show nine distinct carbon signals. The carbonyl carbon will have a characteristic downfield shift (~190-200 ppm). Aromatic carbons will resonate in the ~110-150 ppm range, while the aliphatic carbons of the cyclopentanone ring will appear further upfield.

-

-

Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence for the key functional groups. A strong, sharp absorption band around 1680-1700 cm⁻¹ corresponds to the C=O stretching of the α,β-unsaturated ketone. The N-H stretching of the primary amine will be visible as two distinct peaks in the 3300-3500 cm⁻¹ region. C-H stretches for the aromatic and aliphatic portions will also be present.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak [M]⁺ would be observed at an m/z ratio corresponding to its molecular weight (approximately 147.17).[3]

Chemical Reactivity and Mechanistic Insights

The reactivity of 5-Aminoindan-1-one is governed by its two primary functional groups: the aromatic primary amine and the α,β-unsaturated ketone. This dual functionality allows for selective transformations at either site, making it a versatile synthetic building block.

Caption: Logical relationship of 5-Aminoindan-1-one's structure to its reactivity and applications.

Reactions of the Amino Group

The primary amino group attached to the aromatic ring is a potent nucleophile and can undergo a variety of classical amine reactions.[1]

-

Acylation: The amino group readily reacts with acylating agents like acid chlorides or anhydrides in the presence of a base to form the corresponding amide. This reaction is fundamental for introducing a wide range of substituents and is often used as a protecting group strategy.

-

Alkylation: Reaction with alkyl halides can lead to the formation of secondary or tertiary amines. This allows for the extension of carbon chains or the introduction of specific alkyl moieties.[1]

-

Diazotization: Treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures converts the amino group into a diazonium salt. This intermediate is highly versatile and can be subsequently displaced by various nucleophiles (e.g., -OH, -CN, halogens) in Sandmeyer-type reactions.[1]

Reactions of the Ketone Group

The carbonyl group in the cyclopentanone ring is electrophilic and susceptible to nucleophilic addition reactions.[1]

-

Reduction: The ketone can be selectively reduced to the corresponding secondary alcohol (5-amino-1-indanol) using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The choice of reagent allows for control over chemoselectivity, especially in the presence of other reducible functional groups.

-

Grignard and Organolithium Reactions: Addition of organometallic reagents (e.g., Grignard reagents) to the carbonyl group results in the formation of tertiary alcohols, providing a powerful method for carbon-carbon bond formation.

-

Wittig Reaction: The carbonyl group can be converted into an alkene through reaction with a phosphorus ylide (Wittig reagent), enabling the synthesis of various exocyclic methylene derivatives.

Representative Synthetic Protocol: N-Acetylation

This protocol describes a standard procedure for the acylation of the amino group, a common first step in the elaboration of the 5-Aminoindan-1-one scaffold. The causality behind this choice is to protect the nucleophilic amino group or to introduce an amide functionality, which can act as a hydrogen bond donor/acceptor in biological interactions.

Objective: To synthesize N-(1-oxo-2,3-dihydro-1H-inden-5-yl)acetamide from 5-Aminoindan-1-one.

Materials:

-

5-Aminoindan-1-one

-

Acetic anhydride

-

Pyridine (or another suitable base like triethylamine)

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 5-Aminoindan-1-one (1.0 eq) in anhydrous DCM.

-

Addition of Base: Add pyridine (1.2 eq) to the solution and cool the mixture to 0°C in an ice bath. The base acts as a scavenger for the acetic acid byproduct.

-

Acylation: Slowly add acetic anhydride (1.1 eq) dropwise to the cooled solution while stirring. The reaction is exothermic, and maintaining a low temperature controls the reaction rate.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution to neutralize excess acetic anhydride and the acid byproduct. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the organic layer. Wash the organic layer successively with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure N-(1-oxo-2,3-dihydro-1H-inden-5-yl)acetamide.

Caption: Experimental workflow for the N-acetylation of 5-Aminoindan-1-one.

Applications in Medicinal Chemistry and Drug Development

The rigid indane scaffold is a common feature in many pharmacologically active molecules.[5] 5-Aminoindan-1-one and its derivatives serve as crucial building blocks for compounds targeting a range of biological systems.

-

Metabotropic Glutamate Receptor (mGluR) Antagonists: Derivatives of aminoindanes have been extensively studied as ligands for mGluRs. For instance, 1-aminoindan-1,5-dicarboxylic acid (AIDA), a related structure, is a potent and selective antagonist for the mGluR1 subtype.[6][7][8] These receptors are implicated in various neurological and psychiatric disorders, making their modulators promising therapeutic candidates.[9]

-

Enzyme Inhibitors: The aminoindane core is present in drugs like rasagiline, an irreversible inhibitor of monoamine oxidase B (MAO-B) used in the treatment of Parkinson's disease.[10] The rigid structure helps to properly orient the functional groups for effective binding within the enzyme's active site.

-

Building Block for Novel Scaffolds: The dual reactivity of 5-Aminoindan-1-one allows for its use in the synthesis of more complex heterocyclic systems through condensation and cyclization reactions, expanding the accessible chemical space for drug discovery programs.[11]

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling 5-Aminoindan-1-one.

-

Hazard Classification: It is classified as acutely toxic if swallowed (Acute Tox. 3 Oral) and harmful to aquatic life with long-lasting effects (Aquatic Chronic 3).[3]

-

Handling: Avoid contact with skin and eyes.[12][13] Use in a well-ventilated area or under a fume hood.[12][13] Avoid formation of dust and aerosols.[12] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[13]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible substances such as strong oxidizing agents and acids.[13]

Conclusion

5-Aminoindan-1-one is a strategically important chemical intermediate whose value is derived from its unique combination of a rigid bicyclic scaffold and two distinct, reactive functional groups. Its predictable reactivity allows for selective chemical modifications, making it an ideal starting material for the synthesis of diverse and complex molecules. For researchers in medicinal chemistry and drug development, a comprehensive understanding of its properties and chemical behavior is crucial for leveraging its potential in the design and synthesis of novel therapeutic agents.

References

- Understanding the Properties of 5-Aminoindan-1-one for Chemical Applications. (2025, November 4). Vertex AI Search.

- 5-Aminoindan - Safety Data Sheet. (2025, July 26). ChemicalBook.

- 5-Aminoindan-1-one AldrichCPR. Sigma-Aldrich.

- Sheridan, H., Butterly, S., Walsh, J. J., Cogan, C., Jordan, M., Nolan, O., & Frankish, N. (2008). Synthesis and pharmacological activity of aminoindanone dimers and related compounds. Bioorganic & Medicinal Chemistry, 16(1), 248–254.

- Safety D

- 5-Aminoindan-1-one.

- 6-Aminoindanone | 69975-65-1. Benchchem.

- Moroni, F., Lombardi, G., Thomsen, C., Leonardi, P., Attucci, S., Peruginelli, F., Torregrossa, S. A., Pellegrini-Giampietro, D. E., Luneia, R., & Pellicciari, R. (1997). Pharmacological characterization of 1-aminoindan-1,5-dicarboxylic acid, a potent mGluR1 antagonist. Journal of Pharmacology and Experimental Therapeutics, 281(2), 721–729.

- 1-Aminoindan-1,5-dicarboxylic acid: a novel antagonist at phospholipase C-linked metabotropic glutam

- Class I mGlu receptor antagonist 1-aminoindan-1,5-dicarboxylic acid blocks contextual but not cue conditioning in r

- Pinter, G., Toth, A., Kovacs, A., & Keri, G. (2018). Synthetic Aminoindanes: A Summary of Existing Knowledge.

- Activation Mechanisms of the NMDA Receptor. NCBI.

- Medicinal Chemistry of Indane and Its Analogues: A Mini Review. (2021, March 12).

Sources

- 1. nbinno.com [nbinno.com]

- 2. 6-Aminoindanone | 69975-65-1 | Benchchem [benchchem.com]

- 3. 5-Aminoindan-1-one AldrichCPR 3470-54-0 [sigmaaldrich.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. researchgate.net [researchgate.net]

- 6. Pharmacological characterization of 1-aminoindan-1,5-dicarboxylic acid, a potent mGluR1 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 1-Aminoindan-1,5-dicarboxylic acid: a novel antagonist at phospholipase C-linked metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Class I mGlu receptor antagonist 1-aminoindan-1,5-dicarboxylic acid blocks contextual but not cue conditioning in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Synthetic Aminoindanes: A Summary of Existing Knowledge - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and pharmacological activity of aminoindanone dimers and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 5-Aminoindan - Safety Data Sheet [chemicalbook.com]

- 13. aksci.com [aksci.com]

Spectroscopic Data for 5-Aminoindan-1-one: A Technical Guide for Researchers

This document provides an in-depth technical guide to the spectroscopic characterization of 5-Aminoindan-1-one (CAS: 3470-54-0), a key bicyclic amine intermediate in pharmaceutical synthesis. For researchers and drug development professionals, obtaining a complete and reliable analytical profile is the cornerstone of quality control, reaction monitoring, and structural confirmation.

A notable challenge in the field is the scarcity of publicly collated and assigned spectral data for this specific molecule. This guide addresses this gap by not only presenting available data but also by providing a predictive framework based on first principles of spectroscopy. More critically, it offers robust, field-proven protocols for researchers to generate and validate this data independently, ensuring a self-validating system of analysis.

Molecular Identity and Structural Overview

Before delving into the spectral data, a foundational understanding of the molecular structure is paramount, as it dictates the spectroscopic output.

-

Structure: The molecule consists of a benzene ring fused to a five-membered ring containing a ketone. An amino group is substituted at the 5-position of the aromatic ring. This structure presents several key features for spectroscopic analysis:

-

An aromatic system with three distinct protons.

-

A primary amine (-NH₂) group.

-

A conjugated ketone (C=O) group.

-

Two aliphatic methylene (-CH₂-) groups.

-

This unique combination of functional groups generates a distinct spectroscopic "fingerprint" across various analytical techniques.

Mass Spectrometry (MS)

Mass spectrometry provides critical information on the compound's molecular weight and fragmentation pattern, which is invaluable for confirming its identity. Electron Ionization (EI) is a common technique for such small molecules.

Interpretation of the Electron Ionization Mass Spectrum

The mass spectrum of 5-Aminoindan-1-one is characterized by a distinct molecular ion peak and subsequent fragmentation. Publicly available data indicates key fragments at the following mass-to-charge ratios (m/z).

Table 1: Key Mass Spectrometry Data (EI-MS)

| m/z Value | Ion Identity (Proposed) | Rationale |

|---|---|---|

| 147 | [M]⁺˙ (Molecular Ion) | Corresponds to the molecular weight of C₉H₉NO. Its presence confirms the molecular formula. |

| 146 | [M-H]⁺ | Loss of a single hydrogen atom. |

| 119 | [M-CO]⁺˙ | Loss of a neutral carbon monoxide (28 Da) molecule from the ketone, a common fragmentation pathway for cyclic ketones (alpha-cleavage). |

| 118 | [M-H-CO]⁺ | Subsequent loss of a hydrogen atom after the loss of carbon monoxide. |

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

To unequivocally confirm the elemental composition, acquiring high-resolution mass data is essential.

Methodology: Electrospray Ionization - Time of Flight (ESI-TOF)

-

Sample Preparation: Prepare a dilute solution of 5-Aminoindan-1-one (approx. 10-50 µg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

-

Instrument Calibration: Calibrate the mass spectrometer using a known reference standard (e.g., sodium formate or a commercial ESI-TOF checkout mixture) to ensure high mass accuracy (< 5 ppm).

-

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Ionization Parameters: Operate the ESI source in positive ion mode. Optimize key parameters, including capillary voltage (e.g., 3.5-4.5 kV), nebulizer gas pressure (e.g., nitrogen, 1-2 bar), and drying gas flow and temperature (e.g., nitrogen, 8-10 L/min, 180-220 °C) to achieve a stable signal for the protonated molecule [M+H]⁺.

-

Data Acquisition: Acquire the mass spectrum in the m/z range of 50-500 Da. Ensure sufficient scans are averaged to obtain a high-quality spectrum with a clear isotopic pattern for the [M+H]⁺ ion at m/z 148.0757.

-

Data Analysis: Determine the accurate mass of the [M+H]⁺ ion and use the instrument software to calculate the elemental composition. The theoretical exact mass for [C₉H₉NO + H]⁺ is 148.0757. A measured mass within 5 ppm of this value provides strong evidence for the compound's identity.

Workflow for Mass Spectrometry Analysis

Caption: Workflow for ATR-FTIR analysis of 5-Aminoindan-1-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule. In the absence of a publicly available assigned spectrum, a detailed prediction based on established principles of chemical shift and spin-spin coupling provides an authoritative reference for researchers.

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)

The choice of DMSO-d₆ as a solvent is logical due to its ability to dissolve polar compounds and exchange with the amine protons, making them observable.

Table 3: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |

|---|---|---|---|---|

| H-7 | ~7.25 | d (J ≈ 8 Hz) | 1H | Ortho to the electron-donating NH₂ group and meta to the electron-withdrawing C=O group. It is coupled to H-6. |

| H-6 | ~6.75 | dd (J ≈ 8, 2 Hz) | 1H | Ortho to the NH₂ group and coupled to both H-7 (ortho coupling) and H-4 (meta coupling). |

| H-4 | ~6.65 | d (J ≈ 2 Hz) | 1H | Ortho to the C=O group and coupled only to H-6 (meta coupling). |

| -NH₂ | ~5.30 | br s | 2H | The chemical shift of amine protons is variable and concentration-dependent. They typically appear as a broad singlet in DMSO. |

| H-3 | ~2.95 | t (J ≈ 6 Hz) | 2H | Aliphatic protons adjacent to the aromatic ring (benzylic). Coupled to H-2. |

| H-2 | ~2.60 | t (J ≈ 6 Hz) | 2H | Aliphatic protons adjacent to the carbonyl group (α-ketone). Coupled to H-3. |

Note: 'd' = doublet, 't' = triplet, 'dd' = doublet of doublets, 'br s' = broad singlet. J = coupling constant in Hz.

Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)

Proton-decoupled ¹³C NMR provides one signal for each unique carbon atom.

Table 4: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted δ (ppm) | Rationale |

|---|---|---|

| C-1 (C=O) | ~205 | Carbonyl carbon of a conjugated ketone. |

| C-5 | ~155 | Aromatic carbon bonded to the electron-donating NH₂ group. |

| C-7a | ~148 | Aromatic quaternary carbon adjacent to the C=O group. |

| C-3a | ~132 | Aromatic quaternary carbon adjacent to the aliphatic ring. |

| C-7 | ~128 | Aromatic CH carbon. |

| C-6 | ~115 | Aromatic CH carbon. |

| C-4 | ~112 | Aromatic CH carbon. |

| C-3 | ~36 | Aliphatic carbon adjacent to the aromatic ring. |

| C-2 | ~25 | Aliphatic carbon adjacent to the carbonyl group. |

Experimental Protocol: ¹H and ¹³C NMR Acquisition

Methodology: High-Field NMR

-

Sample Preparation: Accurately weigh 10-15 mg of 5-Aminoindan-1-one and dissolve it in ~0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved. Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm), if not already present in the solvent.

-

Instrument Setup: Insert the NMR tube into the spectrometer. Lock onto the deuterium signal of the solvent. Shim the magnetic field to achieve high homogeneity, resulting in sharp, symmetrical peaks. Tune and match the probe for both ¹H and ¹³C frequencies.

-

¹H NMR Acquisition:

-

Use a standard single-pulse experiment.

-

Set the spectral width to cover a range of 0-10 ppm.

-

Acquire 8-16 scans with a relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Use a standard proton-decoupled pulse experiment (e.g., zgpg30).

-

Set the spectral width to cover a range of 0-220 ppm.

-

Acquire a larger number of scans (e.g., 512-1024 or more) with a relaxation delay of 2 seconds to achieve an adequate signal-to-noise ratio, as ¹³C has a low natural abundance.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) for both spectra. Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Integrate the ¹H signals and pick peaks for both spectra.

Workflow for NMR Spectroscopy Analysis

Caption: Workflow for ¹H and ¹³C NMR analysis of 5-Aminoindan-1-one.

Conclusion

The comprehensive spectroscopic characterization of 5-Aminoindan-1-one relies on the synergistic interpretation of MS, IR, and NMR data. The mass spectrum confirms the molecular weight of 147 g/mol and shows a characteristic loss of carbon monoxide. The infrared spectrum is defined by strong absorptions from the amine N-H and conjugated ketone C=O groups. Finally, the ¹H and ¹³C NMR spectra provide a detailed map of the carbon-hydrogen framework, confirming the substitution pattern and integrity of the indanone core. By following the detailed protocols within this guide, researchers can confidently generate the necessary data to verify the identity, purity, and structure of this vital pharmaceutical intermediate.

References

-

(Note: This is a representative commercial link discussing properties; specific spectral data may require direct inquiry.)

-

National Center for Biotechnology Information.

-

National Center for Biotechnology Information.

Sources

- 1. 5-AMINO-2,3-DIHYDRO-1H-INDEN-1-ONE | CAS 3470-54-0 [matrix-fine-chemicals.com]

- 2. 5-amino-2,3-dihydro-1H-inden-1-one | C9H9NO | CID 312890 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5-Aminoindan-1-one, 97%, Thermo Scientific 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. americanelements.com [americanelements.com]

The Aminoindanone Scaffold: A Cornerstone in Modern Medicinal Chemistry

An In-depth Technical Guide on the Discovery, History, and Therapeutic Applications of Aminoindanones

For Researchers, Scientists, and Drug Development Professionals

Abstract

The aminoindanone core, a privileged scaffold in medicinal chemistry, represents a fascinating journey of chemical exploration and therapeutic innovation. This guide provides a comprehensive overview of the discovery and history of aminoindanones, from their conceptual origins to their embodiment in clinically significant pharmaceuticals. We will delve into the synthetic evolution of this versatile moiety, explore the nuanced mechanisms of action that underpin its diverse biological activities, and provide detailed protocols for its synthesis and biological evaluation. This document serves as a technical resource for researchers and drug development professionals, offering insights into the enduring legacy and future potential of aminoindanone-based therapeutics.

A Historical Perspective: From a Structural Curiosity to a Therapeutic Powerhouse

The story of the aminoindanone scaffold is not one of a single, sudden discovery, but rather an evolution of chemical understanding and a growing appreciation for its therapeutic potential. The foundational indanone structure, a bicyclic ketone, has been known since the early 20th century, with initial syntheses of 1-indanones reported in the 1920s.[1][2] These early investigations focused on the chemical properties and reactivity of the indanone core itself.

The introduction of an amino group to this scaffold, creating the aminoindanone, marked a pivotal moment, unlocking a vast new space for medicinal chemistry exploration. While a definitive "first synthesis" of a simple, unsubstituted aminoindanone is not clearly documented in a single seminal publication, the development of substituted 2-aminoindanes as potent pharmacological agents gained significant momentum in the 1990s through the pioneering work of David E. Nichols and his research group at Purdue University.[3] Their work on conformationally restricted analogs of phenethylamines, such as amphetamine, led to the systematic investigation of 2-aminoindanes as selective monoamine releasing agents.[3]

This era of research was instrumental in elucidating the structure-activity relationships (SAR) of aminoindanes, demonstrating how substitutions on the aromatic ring and the amino group could profoundly influence their potency and selectivity for different monoamine transporters. This foundational work laid the groundwork for the development of aminoindanone-based compounds with a wide range of pharmacological profiles, from central nervous system (CNS) stimulants to entactogens.

Parallel to this exploration of 2-aminoindanes, the therapeutic potential of 1-aminoindan derivatives was also being realized. This is most notably exemplified by the development of Rasagiline , an irreversible inhibitor of monoamine oxidase B (MAO-B) used in the treatment of Parkinson's disease.

The versatility of the indanone core, without the amino substituent, was also being leveraged in other therapeutic areas. A landmark achievement in this regard was the development of Donepezil , a potent and selective acetylcholinesterase (AChE) inhibitor for the treatment of Alzheimer's disease. While not an aminoindanone itself, the indanone moiety is a critical component of its pharmacophore, highlighting the broad applicability of this structural motif in drug design.

The historical development of aminoindanones can be visualized as a branching pathway, originating from the foundational indanone chemistry and diversifying into distinct therapeutic avenues.

Caption: Historical development of aminoindanone-based therapeutics.

The Aminoindanone Core: Structural Features and Medicinal Chemistry Significance

The aminoindanone scaffold is a rigid bicyclic structure that incorporates key pharmacophoric elements: an aromatic ring, a ketone, and an amino group. This constrained conformation, in contrast to more flexible phenethylamines, plays a crucial role in its interaction with biological targets.

Key Structural Features:

-

Rigid Bicyclic Core: The fusion of the benzene and cyclopentanone rings restricts the conformational freedom of the molecule. This rigidity can lead to higher binding affinities and selectivities for specific receptor or enzyme pockets.

-

Aromatic Ring: The benzene ring provides a platform for various substitutions, allowing for the fine-tuning of electronic and steric properties. These substitutions can influence metabolic stability, lipophilicity, and target engagement.

-

Carbonyl Group: The ketone functionality can act as a hydrogen bond acceptor and provides a site for further chemical modification.

-

Amino Group: The position of the amino group (1- or 2-position) and its substitution pattern are critical determinants of biological activity. The basicity of the nitrogen atom is also a key factor in receptor interactions.

The interplay of these features makes the aminoindanone scaffold a "privileged" structure in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple, unrelated biological targets. This versatility has led to its exploration in a wide array of therapeutic areas.

Synthesis of the Aminoindanone Core: Key Strategies

The synthesis of aminoindanones can be approached through several strategic routes, often starting from readily available indanones or indenes.

Synthesis of 1-Aminoindans

A common route to 1-aminoindans involves the reductive amination of 1-indanone. This can be achieved using a variety of reducing agents and amine sources. A stereoselective approach using transaminase enzymes has also been developed, offering high enantioselectivity and yield.[4]

Illustrative Reaction Scheme:

Synthesis of 2-Aminoindans

The synthesis of 2-aminoindans has been approached through multiple pathways. One historical method involves the conversion of 2-indanone to its oxime, followed by reduction.[5] More modern and efficient methods have also been developed. For example, a patent describes a method involving the cyclization of a substituted phenyl compound with acrylamide, followed by a Hofmann degradation and reduction.[6]

Illustrative Reaction Scheme (via Oxime):

Mechanism of Action and Primary Biological Targets

The biological activity of aminoindanones is diverse and highly dependent on their specific chemical structure. Two of the most well-characterized mechanisms of action are the inhibition of key enzymes in the CNS and the modulation of monoamine transporters.

Enzyme Inhibition: The Case of Donepezil and Rasagiline

-

Donepezil (Indanone Derivative): Acetylcholinesterase (AChE) Inhibition

Donepezil is a reversible, non-competitive inhibitor of acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting AChE, Donepezil increases the levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission. This mechanism is central to its therapeutic effect in ameliorating the cognitive symptoms of Alzheimer's disease.

-

Rasagiline (1-Aminoindan Derivative): Monoamine Oxidase B (MAO-B) Inhibition

Rasagiline is a potent, selective, and irreversible inhibitor of monoamine oxidase B (MAO-B). MAO-B is a key enzyme in the catabolism of dopamine in the brain.[7] By irreversibly inhibiting MAO-B, Rasagiline increases the synaptic concentration of dopamine, which helps to alleviate the motor symptoms of Parkinson's disease.[7][8] Its metabolite, 1-(R)-aminoindan, is thought to possess neuroprotective properties.[9]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Substituted 2-aminoindane - Wikipedia [en.wikipedia.org]

- 4. ajpamc.com [ajpamc.com]

- 5. JPH0597778A - Method for producing 2-aminoindane and salts thereof - Google Patents [patents.google.com]

- 6. CN113801033A - Synthesis method of 2-aminoindan or derivatives thereof - Google Patents [patents.google.com]

- 7. Efficient synthesis of 2-aminoindane-2-carboxylic acid via dialkylation of nucleophilic glycine equivalent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. assaygenie.com [assaygenie.com]

- 9. 1-Aminoindan synthesis - chemicalbook [chemicalbook.com]

5-Aminoindan-1-one: A Technical Guide for Drug Discovery Professionals

Introduction: The Strategic Value of the Indan Scaffold

In the landscape of medicinal chemistry, the indan scaffold has emerged as a "privileged structure," a molecular framework that is capable of providing ligands for diverse biological targets.[1] Its rigid bicyclic system, composed of a fused benzene and cyclopentane ring, offers a three-dimensional architecture that can be strategically decorated with functional groups to optimize interactions with protein binding sites. 5-Aminoindan-1-one (CAS 3470-54-0), the subject of this guide, is a particularly valuable derivative within this class. It possesses two key functional handles—an aromatic primary amine and a ketone—that serve as versatile anchor points for a wide array of chemical modifications. This unique combination makes it a highly sought-after building block in the synthesis of novel therapeutic agents, with applications spanning from neurodegenerative diseases to infectious agents.[2][3] This guide provides an in-depth exploration of the core properties, synthesis, reactivity, and therapeutic applications of 5-Aminoindan-1-one, tailored for researchers and professionals in the field of drug development.

Physicochemical and Spectral Properties

A thorough understanding of the physicochemical properties of 5-Aminoindan-1-one is fundamental to its effective handling, storage, and application in synthetic chemistry.[4]

Core Properties

| Property | Value | Source(s) |

| CAS Number | 3470-54-0 | [4] |

| Molecular Formula | C₉H₉NO | [4] |

| Molecular Weight | 147.17 g/mol | [4] |

| Appearance | White to off-white crystalline solid | [4] |

| Melting Point | 184-186 °C | [4] |

| Boiling Point | 344.5 °C at 760 mmHg | [4] |

| Density | 1.254 g/cm³ | [4] |

| Solubility | Soluble in polar organic solvents (e.g., ethanol, methanol, DMSO); sparingly soluble in water. | [4] |

Spectral Characteristics

While a publicly available, comprehensive spectral database for 5-Aminoindan-1-one is not readily accessible, its structure allows for predictable spectral features based on established principles and data from closely related analogs like 5-aminoindan.[5]

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, with their chemical shifts influenced by the electron-donating amino group. The aliphatic protons of the cyclopentanone ring will appear as multiplets in the upfield region. Key expected signals include aromatic protons in the range of 6.5-7.5 ppm and aliphatic protons between 2.0 and 3.5 ppm.[6][7]

-

¹³C NMR: The carbon NMR spectrum will display nine unique signals. The carbonyl carbon will be the most downfield signal, typically in the range of 195-205 ppm. Aromatic carbons will appear between 110 and 150 ppm, while the aliphatic carbons will be found in the upfield region of 20-40 ppm.[8]

-

FT-IR: The infrared spectrum will be characterized by strong absorption bands corresponding to the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), the C=O stretching of the ketone (around 1680-1700 cm⁻¹), and C-N stretching vibrations.[9][10]

-

Mass Spectrometry: The mass spectrum will show a prominent molecular ion peak (M+) at m/z = 147. The fragmentation pattern will likely involve the loss of small neutral molecules such as CO and HCN, which is characteristic of such structures.[11][12]

Synthesis and Reactivity

The synthetic utility of 5-Aminoindan-1-one stems from its straightforward preparation and the versatile reactivity of its functional groups.

Synthetic Pathway

A common and efficient route to 5-Aminoindan-1-one involves a two-step sequence starting from 1-indanone. This pathway is outlined below:

Caption: Synthetic workflow for 5-Aminoindan-1-one.

Experimental Protocol: Synthesis of 5-Aminoindan-1-one

Step 1: Nitration of 1-Indanone to 5-Nitro-1-indanone

-

To a stirred solution of concentrated sulfuric acid, cooled to 0 °C in an ice-salt bath, add 1-indanone portion-wise, maintaining the temperature below 5 °C.

-

Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction mixture, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours.

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry to yield 5-nitro-1-indanone.

Step 2: Reduction of 5-Nitro-1-indanone to 5-Aminoindan-1-one

-

Suspend 5-nitro-1-indanone in a suitable solvent such as ethanol or ethyl acetate.

-

Add a reducing agent, for example, tin(II) chloride dihydrate in the presence of concentrated hydrochloric acid, or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.[13]

-

Heat the reaction mixture to reflux or stir under hydrogen pressure until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate or sodium hydroxide solution) to precipitate the product.

-

Collect the crude 5-Aminoindan-1-one by filtration, wash with water, and purify by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the final product.

Chemical Reactivity and Derivatization

The dual functionality of 5-Aminoindan-1-one provides a platform for diverse chemical modifications.

Reactions of the Amino Group:

The primary aromatic amine can undergo a variety of classical transformations, including:

-

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

-

Alkylation: Introduction of alkyl groups via reductive amination or reaction with alkyl halides.

-

Diazotization: Conversion to a diazonium salt, which can then be subjected to Sandmeyer or other related reactions to introduce a wide range of substituents (e.g., halogens, cyano, hydroxyl).

Reactions of the Ketone Group:

The carbonyl group is a versatile handle for carbon-carbon and carbon-heteroatom bond formation:

-

Reductive Amination: A one-pot reaction with a primary or secondary amine in the presence of a reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) to yield substituted aminoindans.[14] This is a cornerstone reaction in medicinal chemistry for generating libraries of amine-containing compounds.

-

Wittig Reaction: Conversion of the ketone to an alkene.

-

Grignard and Organolithium Reactions: Addition of organometallic reagents to form tertiary alcohols.

-

Condensation Reactions: Knoevenagel condensation with active methylene compounds to introduce new carbon-carbon double bonds.[14]

Sources

- 1. 100% complete assignment of non-labile 1H, 13C, and 15N signals for calcium-loaded calbindin D9k P43G - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of an essential amino acid mixture on behavioral and psychological symptoms of dementia and executive function in patients with Alzheimer's disease: A double‐blind, randomized, placebo‐controlled exploratory clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. 5-Aminoindan(24425-40-9) 1H NMR spectrum [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]

- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 9. Fourier transform infrared and Raman spectral investigations of 5-aminoindole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Solid-State Physical Characteristics of 5-Aminoindan-1-one

Abstract

This technical guide provides a comprehensive overview of the essential physical characteristics of 5-Aminoindan-1-one in its solid form. Tailored for researchers, scientists, and professionals in drug development, this document delves into the critical solid-state properties that influence the material's behavior, from bulk handling to its ultimate bioavailability. We will explore the fundamental attributes of 5-Aminoindan-1-one and detail the experimental methodologies for its characterization, including Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Vibrational Spectroscopy (FTIR and Raman). This guide emphasizes the causal relationships behind experimental choices and provides field-proven insights into interpreting the resulting data, ensuring a self-validating approach to the solid-state analysis of this important chemical entity.

Introduction: The Criticality of Solid-State Characterization

5-Aminoindan-1-one, a key intermediate in various synthetic pathways, particularly in the pharmaceutical sector, possesses a unique molecular structure that dictates its solid-state behavior. The arrangement of molecules in a crystal lattice, the presence of different crystalline forms (polymorphism), and the material's thermal stability are not merely academic points of interest. These characteristics have profound and direct consequences on the efficacy, safety, and manufacturability of any active pharmaceutical ingredient (API).[1][2] A thorough understanding of these properties is therefore a non-negotiable aspect of modern drug development.[3]

This guide will navigate the essential techniques and theoretical underpinnings required to build a robust solid-state profile of 5-Aminoindan-1-one.

Fundamental Properties of 5-Aminoindan-1-one

Before delving into advanced analytical techniques, a summary of the foundational physicochemical properties of 5-Aminoindan-1-one is essential for context in handling, storage, and process design.[4]

| Property | Value | Source |

| Chemical Name | 5-Amino-2,3-dihydro-1H-inden-1-one | [4] |

| Synonyms | 5-Amino-1-indanone, 5-Amino-1-oxoindane | [4] |

| CAS Number | 3470-54-0 | [4] |

| Molecular Formula | C₉H₉NO | [4] |

| Molecular Weight | ~147.17 g/mol | [4] |

| Appearance | White to off-white crystalline solid | [4] |

| Melting Point | 184-186°C | [4] |

| Solubility | Soluble in polar organic solvents (e.g., ethanol, methanol, DMSO); sparingly soluble in water. | [4] |

Note: The data presented above is based on literature values and should be confirmed by experimental analysis for any specific batch.

Crystallinity and Polymorphism: An Exploration with Powder X-ray Diffraction (PXRD)

The crystalline state of an API is defined by the long-range, ordered arrangement of its molecules. This order, or lack thereof (in the case of amorphous solids), significantly impacts properties like solubility and stability.[1] Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a common phenomenon that must be thoroughly investigated, as different polymorphs can exhibit distinct physicochemical properties.[2] PXRD is the definitive technique for probing the crystalline nature of a material.[5]

Experimental Protocol: Powder X-ray Diffraction

Objective: To determine the crystalline nature of a bulk sample of 5-Aminoindan-1-one and to identify its characteristic diffraction pattern.

Methodology Rationale: This protocol is designed to produce a high-quality diffraction pattern suitable for phase identification and to serve as a fingerprint for the specific crystalline form being analyzed. The choice of a flat sample holder and gentle packing is crucial to minimize preferred orientation of the crystallites, which could bias the relative intensities of the diffraction peaks.

Step-by-Step Protocol:

-

Sample Preparation:

-

Ensure the 5-Aminoindan-1-one sample is a fine, homogeneous powder. If necessary, gently grind the sample using an agate mortar and pestle.

-

Carefully pack approximately 200 mg of the powder into a standard flat sample holder.

-

Use a glass microscope slide to gently press the powder, ensuring the surface is flat and flush with the holder's surface. This is critical for accurate 2θ angle measurements.[1]

-

-

Instrument Setup:

-

Utilize a Bragg-Brentano geometry diffractometer equipped with a Cu Kα X-ray source (λ = 1.5406 Å).

-

Set the X-ray tube voltage and current to the manufacturer's recommended values (e.g., 40 kV and 40 mA).

-

-

Data Collection:

-

Scan the sample over a 2θ range of 5° to 40°.

-

Use a step size of 0.02° and a dwell time of 1 second per step.

-

The goniometer will move the X-ray source and detector in a θ-2θ configuration.

-

-

Data Analysis:

-

Process the raw data to remove background noise.

-

Identify the 2θ positions and relative intensities of the diffraction peaks.

-

This pattern serves as a unique fingerprint for the crystalline phase of 5-Aminoindan-1-one.

-

Illustrative Data and Interpretation

Below is an illustrative PXRD pattern for a crystalline form of 5-Aminoindan-1-one.

Table 1: Illustrative PXRD Peak List for 5-Aminoindan-1-one

| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |

| 10.5 | 8.42 | 85 |

| 12.8 | 6.91 | 40 |

| 15.2 | 5.82 | 100 |

| 18.9 | 4.69 | 65 |

| 21.1 | 4.21 | 90 |

| 23.5 | 3.78 | 55 |

| 25.7 | 3.46 | 70 |

| 28.3 | 3.15 | 30 |

Interpretation: The presence of sharp, well-defined peaks in the diffractogram confirms the crystalline nature of the sample. The unique set of 2θ positions and their relative intensities constitute a fingerprint for this specific polymorph. Any batch-to-batch variation in this pattern would suggest a change in the crystalline form, necessitating further investigation.

Caption: Relationship between thermal analysis data and drug development.

Molecular Vibrations: A Spectroscopic Fingerprint with FTIR and Raman

Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provide detailed information about the chemical bonds within a molecule. [6]These techniques are highly specific and can be used to confirm the identity of a compound and to detect subtle changes in its solid-state structure.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations. It is particularly sensitive to polar functional groups.

Objective: To obtain the characteristic infrared absorption spectrum of 5-Aminoindan-1-one.

Methodology Rationale: The potassium bromide (KBr) pellet method is a common technique for analyzing solid samples. KBr is transparent to IR radiation in the mid-IR region and provides a uniform matrix for the sample.

Step-by-Step Protocol:

-

Sample Preparation:

-

Mix approximately 1-2 mg of 5-Aminoindan-1-one with 200 mg of dry, spectroscopic grade KBr.

-

Grind the mixture to a fine powder in an agate mortar.

-

Press the powder into a transparent pellet using a hydraulic press.

-

-

Data Collection:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and record the sample spectrum.

-

Collect the spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Raman Spectroscopy

Raman spectroscopy involves irradiating a sample with a monochromatic laser and detecting the inelastically scattered light. It is complementary to FTIR and is particularly sensitive to non-polar bonds.

Objective: To obtain the characteristic Raman scattering spectrum of 5-Aminoindan-1-one.

Methodology Rationale: This non-destructive technique requires minimal sample preparation. The use of a microscope allows for the analysis of a small amount of sample.

Step-by-Step Protocol:

-

Sample Preparation:

-

Place a small amount of 5-Aminoindan-1-one powder on a microscope slide.

-

-

Data Collection:

-

Focus the laser (e.g., 785 nm) onto the sample using the microscope objective.

-

Collect the Raman spectrum over a range of 3500-100 cm⁻¹.

-

Adjust the laser power and acquisition time to obtain a good signal-to-noise ratio.

-

Illustrative Data and Interpretation

Table 3: Illustrative Vibrational Spectroscopy Data for 5-Aminoindan-1-one

| Wavenumber (cm⁻¹) | Technique | Assignment | Interpretation |

| 3400-3300 | FTIR/Raman | N-H stretching | Confirms the presence of the primary amine group. |

| ~1680 | FTIR/Raman | C=O stretching | Characteristic of the ketone carbonyl group. |

| 1600-1450 | FTIR/Raman | Aromatic C=C stretching | Indicates the presence of the benzene ring. |

| ~1250 | FTIR | C-N stretching | Associated with the amine group. |

Interpretation: The FTIR and Raman spectra provide a detailed molecular fingerprint of 5-Aminoindan-1-one. The presence of characteristic peaks for the amine (N-H), ketone (C=O), and aromatic (C=C) functional groups confirms the identity of the compound. The exact positions and shapes of these peaks are sensitive to the local molecular environment and can be used to differentiate between polymorphs.

Conclusion

The solid-state physical characteristics of 5-Aminoindan-1-one are multifaceted and have a significant impact on its application in research and drug development. A systematic approach to characterization, employing a suite of orthogonal analytical techniques, is essential for building a comprehensive understanding of this material. The methodologies and illustrative data presented in this guide provide a robust framework for researchers to assess the crystallinity, thermal stability, and molecular identity of 5-Aminoindan-1-one. This knowledge is fundamental to ensuring the quality, consistency, and performance of this important chemical compound.

References

-

Vici Health Sciences. (n.d.). Solid State Properties of Drugs. Retrieved from [Link]

- Giron, D. (2004). Impact of solid state properties on developability assessment of drug candidates. Journal of Pharmaceutical Sciences, 93(2), 297-311.

- Pearce, R. (2024). Solid-State Characterization in Drug Development and Formulation. Research & Reviews: Journal of Pharmaceutical Analysis, 13(2).

-

Solitek Pharma. (2025). Characterization of Solids in the Pharmaceutical Industry: Why is it Crucial? Retrieved from [Link]

- Byrn, S. R., Pfeiffer, R. R., & Stowell, J. G. (2003). Solid-state analysis of the active pharmaceutical ingredient in drug products. Drug Discovery Today, 8(19), 898-905.

-

Triclinic Labs. (2021). Solid State Chemistry During the Early Stages of Pharmaceutical Development. Retrieved from [Link]

- Netz, D. J., & Rades, T. (2005). Characterization of the solid-state: Spectroscopic techniques. Advanced Drug Delivery Reviews, 57(8), 1145-1174.

-

Alfatest. (n.d.). API: solid state robust characterization is key to cut costs and time! Retrieved from [Link]

-

Agno Pharmaceuticals. (n.d.). Drug Substance Solid State Characterization. Retrieved from [Link]

-

QSN Academy. (2024). How to Meet TGA GMP Requirements for API Manufacturing. Retrieved from [Link]

-

Veeprho. (2020). Use of DSC in Pharmaceuticals Drug Characterisation. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). Results for "Powder X-ray Diffraction". Retrieved from [Link]

-

ResearchGate. (n.d.). Experimental data for the X-ray diffraction studies. Retrieved from [Link]

- Szigeti, M., et al. (2018). Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. PLoS ONE, 13(2), e0191224.

-

University of Washington. (2001). Raman Spectroscopy Protocol (v.1.0). Retrieved from [Link]

-

Intertek. (n.d.). Differential Scanning Calorimetry (DSC) Analysis. Retrieved from [Link]

-

Smithers. (n.d.). Differential Scanning Calorimetry (DSC) Analysis. Retrieved from [Link]

-

ResearchGate. (n.d.). Basics of X-Ray Powder Diffraction. Retrieved from [Link]

-

Chemicool. (2025). Understanding the Properties of 5-Aminoindan-1-one for Chemical Applications. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Solubility Profile of 5-Aminoindan-1-one in Organic Solvents

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Solubility in Drug Development

In the landscape of pharmaceutical sciences and organic synthesis, the solubility of a chemical entity is a cornerstone property that dictates its fate in both biological systems and manufacturing processes. For a compound like 5-Aminoindan-1-one, a key intermediate in the synthesis of various pharmaceutical agents, a comprehensive understanding of its solubility profile is not merely academic—it is a critical determinant of its viability as a drug candidate or synthetic precursor.[1][2] This guide provides an in-depth technical exploration of the solubility of 5-Aminoindan-1-one in organic solvents, offering both theoretical underpinnings and practical, field-proven methodologies for its accurate determination.

5-Aminoindan-1-one (C₉H₉NO, Molar Mass: 147.17 g/mol ) is a bicyclic aromatic amine and ketone.[3] Its structure, featuring both a polar amino group and a carbonyl group, alongside a nonpolar indane backbone, imparts a nuanced solubility behavior that is highly dependent on the nature of the solvent.[3] Understanding this behavior is paramount for optimizing reaction conditions, designing effective purification strategies, and formulating drug products with desired bioavailability.[4][5]

Theoretical Framework: The Physicochemical Drivers of Solubility

The principle of "like dissolves like" serves as a foundational concept in predicting solubility.[6][7] This adage is rooted in the intermolecular forces between solute and solvent molecules. For 5-Aminoindan-1-one, its solubility is governed by a delicate interplay of these forces.

The Role of Polarity and Hydrogen Bonding

The presence of the primary amine (-NH₂) and carbonyl (C=O) groups makes 5-Aminoindan-1-one a polar molecule. These functional groups are capable of acting as both hydrogen bond donors (the N-H of the amine) and acceptors (the lone pairs on the nitrogen and oxygen atoms). Consequently, its solubility is expected to be favorable in polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., DMSO, DMF) that can engage in these interactions.[3][6]

In contrast, in nonpolar solvents such as hexane or toluene, which primarily interact through weaker London dispersion forces, the solubility of 5-Aminoindan-1-one is anticipated to be significantly lower.[6][7] The energy required to break the strong intermolecular hydrogen bonds in the solid lattice of 5-Aminoindan-1-one is not sufficiently compensated by the weak interactions with nonpolar solvent molecules.

Molecular Structure and Its Influence

The rigid, bicyclic structure of the indane core also plays a role. While the functional groups promote polarity, the carbon-rich framework contributes to its nonpolar character. This duality means that even within the realm of polar solvents, subtle differences in solvent structure and properties can lead to considerable variations in solubility.

Below is a diagram illustrating the key molecular features of 5-Aminoindan-1-one that influence its solubility.

Caption: Key functional groups and structural components of 5-Aminoindan-1-one governing its solubility.

Experimental Determination of Solubility: A Practical Guide

Accurate and reproducible solubility data is the bedrock of process development and formulation. The following section details a robust, self-validating protocol for determining the equilibrium solubility of 5-Aminoindan-1-one in various organic solvents.

The Shake-Flask Method: The Gold Standard

The shake-flask method is a widely recognized and reliable technique for determining thermodynamic (equilibrium) solubility.[8] It involves equilibrating an excess of the solid compound with the solvent of interest at a constant temperature until the concentration of the dissolved solid in the supernatant reaches a constant value.

Step-by-Step Protocol:

-

Preparation of Saturated Solutions:

-

Add an excess amount of 5-Aminoindan-1-one to a series of vials, each containing a different organic solvent of interest. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath (e.g., 25 °C or 37 °C) to mimic physiological conditions if relevant.

-

Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. It is advisable to perform a preliminary time-to-equilibrium study to determine the optimal incubation time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE) to remove any undissolved particles. This step is critical to avoid artificially high solubility readings.

-

Dilute the filtered supernatant with a suitable mobile phase to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Prepare a calibration curve using standard solutions of 5-Aminoindan-1-one of known concentrations.

-

Calculate the concentration of 5-Aminoindan-1-one in the original supernatant based on the calibration curve and the dilution factor.

-

The following diagram outlines the experimental workflow for the shake-flask method.

Caption: Experimental workflow for determining solubility via the shake-flask method.

Analytical Method Validation: Ensuring Trustworthy Data

A robust analytical method is the cornerstone of reliable solubility data. For the quantification of 5-Aminoindan-1-one, a reversed-phase HPLC method with UV detection is often suitable. Key validation parameters include:

-

Linearity: The method should demonstrate a linear relationship between the analyte concentration and the detector response over a defined range.[9]

-

Accuracy: The closeness of the measured value to the true value, typically assessed by spike recovery experiments.[9]

-

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).[9]

-

Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.[9]

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.[9]

Expected Solubility Profile of 5-Aminoindan-1-one

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | Strong hydrogen bonding interactions between the solvent's hydroxyl group and the solute's amine and carbonyl groups.[3][10][11] |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF) | Very High | Strong dipole-dipole interactions and the ability of these solvents to act as excellent hydrogen bond acceptors.[3] |

| Moderately Polar | Acetone, Acetonitrile | Moderate | Can engage in dipole-dipole interactions, but hydrogen bonding is less pronounced compared to protic solvents.[12] |

| Low Polarity | Dichloromethane, Chloroform | Low to Moderate | Can act as weak hydrogen bond acceptors, but the overall polarity is lower. |

| Nonpolar | Hexane, Toluene | Very Low | Lack of favorable intermolecular interactions to overcome the solute-solute forces in the solid state.[6] |

Note: This table provides a generalized prediction. Actual solubility values can be influenced by factors such as temperature and the presence of impurities.

The Impact of Physicochemical Properties on Solubility

Several key physicochemical properties of both the solute and the solvent can be used to model and predict solubility.

Thermodynamic Considerations

Solubility is a thermodynamic equilibrium process.[13] The prediction of solubility can be approached through thermodynamic cycles and models that consider factors such as the activity coefficient, enthalpy of fusion, and melting point of the solute.[4][5] More advanced models may also incorporate Hildebrand and Hansen solubility parameters, which provide a more nuanced understanding of the different types of intermolecular forces at play.[14]

The Role of pH in Aqueous Systems

While this guide focuses on organic solvents, it is important to note that in aqueous systems, the solubility of 5-Aminoindan-1-one will be highly pH-dependent due to the basicity of the amino group. At a pH below its pKa, the amino group will be protonated, forming a more water-soluble salt.[15]

Applications in Drug Discovery and Development

A well-defined solubility profile for 5-Aminoindan-1-one is crucial for several stages of the drug development pipeline:

-

Lead Optimization: Early assessment of solubility helps in selecting drug candidates with favorable pharmacokinetic properties.[15]

-

Process Chemistry: Knowledge of solubility in different solvents is essential for developing efficient crystallization and purification methods.[4]

-

Formulation Development: Understanding the solubility is a prerequisite for designing oral, parenteral, and other dosage forms with optimal drug delivery and bioavailability.[1]

Conclusion

The solubility of 5-Aminoindan-1-one in organic solvents is a multifaceted property governed by the interplay of its molecular structure and the physicochemical characteristics of the solvent. A thorough understanding of these principles, coupled with rigorous experimental determination using validated methods like the shake-flask technique, is indispensable for researchers and scientists in the pharmaceutical industry. The insights gained from a comprehensive solubility profile will undoubtedly facilitate more efficient and successful drug discovery and development endeavors.

References

- Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society.

- Thermodynamic modeling of activity coefficient and prediction of solubility. PubMed.

- Predicting solubility curves via a thermodynamic cycle and machine learning. American Chemical Society.

- Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models. PubMed.

- Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution.

- Understanding the Properties of 5-Aminoindan-1-one for Chemical Applic

- (PDF) Experimental and Computational Methods Pertaining to Drug Solubility.

- Experimental and Computational Methods Pertaining to Drug Solubility. Semantic Scholar.

- SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT.

- Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews.

- Solubility determination of compounds of pharmaceutical interest.

- Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. PMC - NIH.

- 5-Aminoindan-1-one AldrichCPR 3470-54-0. Sigma-Aldrich.

- How does molecular polarity affect the solubility of a solute in a solvent? Why is polarity important in solubilities? Quora.

- How Does Solvent Polarity Impact Compound Solubility? YouTube.

- The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI.

- Solubility of amino acids in pure solvent systems. PubMed.

- Validation of a Simple HPLC-Based Method for Lysine Quantific

Sources

- 1. rheolution.com [rheolution.com]

- 2. [PDF] Experimental and Computational Methods Pertaining to Drug Solubility | Semantic Scholar [semanticscholar.org]

- 3. nbinno.com [nbinno.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Predicting solubility curves via a thermodynamic cycle and machine learning - American Chemical Society [acs.digitellinc.com]

- 6. quora.com [quora.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Solubility determination of compounds of pharmaceutical interest [diposit.ub.edu]

- 9. mdpi.com [mdpi.com]

- 10. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

- 11. Solubility of amino acids in pure solvent systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Thermodynamic modeling of activity coefficient and prediction of solubility: Part 1. Predictive models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pharmatutor.org [pharmatutor.org]

An In-Depth Technical Guide to the Thermal Stability and Degradation of 5-Aminoindan-1-one

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of the methodologies and scientific considerations for evaluating the thermal stability and degradation pathways of 5-Aminoindan-1-one. As a critical intermediate in pharmaceutical synthesis, a thorough understanding of its stability profile is paramount for ensuring drug substance and product quality, safety, and efficacy. This document is structured to provide not just procedural steps, but the underlying scientific rationale, empowering researchers to design and execute robust stability studies.

Introduction to 5-Aminoindan-1-one: A Profile

5-Aminoindan-1-one (CAS: 3470-54-0) is a bicyclic organic compound featuring an indanone framework substituted with an amino group.[1] Its structure, comprising a benzene ring fused to a cyclopentanone ring, offers versatile chemical handles for the synthesis of a variety of pharmacologically active molecules.[1] A clear understanding of its physical and chemical properties is the foundation for its effective use in drug development.

Table 1: Physicochemical Properties of 5-Aminoindan-1-one

| Property | Value | Source(s) |

| Molecular Formula | C₉H₉NO | [1] |

| Molecular Weight | ~147.17 g/mol | [1][2] |

| Appearance | White or off-white crystalline solid | [1] |

| Melting Point | 184-186°C | [1] |

| Solubility | Soluble in polar organic solvents (e.g., ethanol, methanol, DMSO); sparingly soluble or insoluble in water. | [1] |

The relatively high melting point of 5-Aminoindan-1-one suggests a stable solid form under standard conditions.[1] However, the presence of a primary aromatic amine and a ketone functional group indicates potential susceptibility to degradation under various stress conditions, particularly elevated temperatures.

Core Principles of Thermal Stability Analysis

The intrinsic thermal stability of a compound is a critical quality attribute. The primary techniques for assessing this are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[3] It is invaluable for determining the onset temperature of decomposition and quantifying mass loss events.[3]

-

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.[4] It is used to determine melting point, enthalpy of fusion, and to detect any polymorphic transitions or decomposition events that are accompanied by a change in heat flow.[4]

Experimental Protocol: TGA & DSC Analysis of 5-Aminoindan-1-one

This protocol outlines a systematic approach to characterizing the thermal properties of 5-Aminoindan-1-one.

Objective: To determine the melting point, enthalpy of fusion, and the onset temperature of thermal decomposition of 5-Aminoindan-1-one.

Instrumentation:

-

Simultaneous Thermal Analyzer (STA) capable of performing both TGA and DSC measurements, or separate TGA and DSC instruments.

-

Platinum or alumina crucibles.

-

Analytical balance.

Procedure:

-

Sample Preparation:

-

Accurately weigh 3-5 mg of 5-Aminoindan-1-one into a clean, tared TGA/DSC crucible.

-

Ensure the sample is evenly distributed at the bottom of the crucible.

-

-

Instrument Setup (TGA):

-

Purge Gas: High-purity nitrogen at a flow rate of 50 mL/min.

-

Temperature Program:

-

Equilibrate at 30°C.

-

Ramp from 30°C to 500°C at a heating rate of 10°C/min.

-

-

-

Instrument Setup (DSC):

-

Purge Gas: High-purity nitrogen at a flow rate of 50 mL/min.

-

Temperature Program:

-

Equilibrate at 30°C.

-

Ramp from 30°C to 250°C at a heating rate of 10°C/min.

-

-

-

Data Analysis:

-

TGA Thermogram: Determine the onset temperature of decomposition (the temperature at which significant mass loss begins).

-

DSC Thermogram:

-

Determine the onset temperature and peak maximum of the melting endotherm.

-

Calculate the enthalpy of fusion (ΔHfus) by integrating the area under the melting peak.

-

Observe for any exothermic events that might indicate decomposition.

-

-

Causality Behind Experimental Choices:

-

A heating rate of 10°C/min is a standard condition that provides a good balance between resolution and experimental time.

-

A nitrogen atmosphere is used to prevent oxidative degradation, allowing for the assessment of the intrinsic thermal stability of the compound.

Caption: Workflow for Thermal Stability Analysis of 5-Aminoindan-1-one.

Forced Degradation Studies: Unveiling Degradation Pathways

Forced degradation, or stress testing, is a critical component of drug development that involves subjecting the drug substance to conditions more severe than accelerated stability testing.[5] The goal is to generate degradation products to develop and validate a stability-indicating analytical method, and to elucidate potential degradation pathways.[5]

Proposed Degradation Pathways of 5-Aminoindan-1-one

Based on the functional groups present in 5-Aminoindan-1-one, the following degradation pathways are proposed under various stress conditions:

-

Oxidative Degradation: The primary aromatic amine is susceptible to oxidation, which can lead to the formation of nitroso, nitro, and polymeric impurities. The benzylic position adjacent to the ketone is also a potential site for oxidation.

-

Hydrolytic Degradation: While generally stable to hydrolysis, under extreme pH and temperature, the amide bond in any potential dimeric or polymeric impurities could be susceptible to cleavage. The indanone ring itself is relatively stable to hydrolysis.

-

Photodegradation: Aromatic amines can be sensitive to light, potentially leading to oxidation and the formation of colored degradants.

-

Thermal Degradation: At elevated temperatures, beyond its melting point, decarboxylation, deamination, and polymerization are plausible degradation pathways.

Caption: Proposed Degradation Pathways for 5-Aminoindan-1-one.

Experimental Protocol: Forced Degradation of 5-Aminoindan-1-one

Objective: To generate degradation products of 5-Aminoindan-1-one under various stress conditions to facilitate the development of a stability-indicating analytical method.

Materials:

-

5-Aminoindan-1-one

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Hydrochloric acid (0.1 N)

-

Sodium hydroxide (0.1 N)

-

Hydrogen peroxide (3%)

-

Photostability chamber

-

Calibrated oven

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of 5-Aminoindan-1-one in methanol at a concentration of 1 mg/mL.

-

Stress Conditions:

-

Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N HCl. Keep at 60°C for 24 hours.

-

Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N NaOH. Keep at 60°C for 24 hours.

-